5-Bromo-1-cyclopropyl-1H-1,2,4-triazole
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Overview
Description
5-Bromo-1-cyclopropyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H6BrN3. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a brominated triazole precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-1-cyclopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, often leading to the formation of different triazole derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various organic halides to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-1-cyclopropyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research is ongoing into its potential use as an antiviral and anticancer agent, given its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial, antiviral, and anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
5-Bromo-1-cyclopropyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:
- 5-Bromo-1-propyl-1H-1,2,4-triazole
- 5-Bromo-3-cyclopropyl-1H-1,2,4-triazole
- 1-Benzyl-5-bromo-4-cyclopropyl-1H-1,2,3-triazole
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific cyclopropyl and bromine substituents, which confer distinct properties and applications .
Properties
Molecular Formula |
C5H6BrN3 |
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Molecular Weight |
188.03 g/mol |
IUPAC Name |
5-bromo-1-cyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C5H6BrN3/c6-5-7-3-8-9(5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
KJAWPWAUYQKLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NC=N2)Br |
Origin of Product |
United States |
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